Cupric nitrite

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

14984-71-5 |

|---|---|

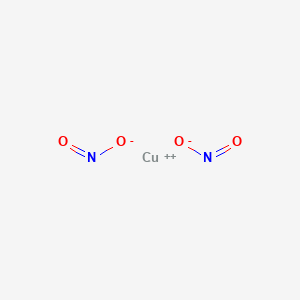

Molekularformel |

CuN2O4 |

Molekulargewicht |

155.56 g/mol |

IUPAC-Name |

copper;dinitrite |

InChI |

InChI=1S/Cu.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 |

InChI-Schlüssel |

XNEQAVYOCNWYNZ-UHFFFAOYSA-L |

SMILES |

N(=O)[O-].N(=O)[O-].[Cu+2] |

Kanonische SMILES |

N(=O)[O-].N(=O)[O-].[Cu+2] |

Andere CAS-Nummern |

14984-71-5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cupric Nitrite Coordination Chemistry and Bonding Modes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of cupric nitrite complexes, focusing on their synthesis, bonding modes, and characterization. This information is critical for researchers in inorganic chemistry, materials science, and drug development who are exploring the diverse reactivity and potential applications of these compounds, including their role as models for biological systems such as copper nitrite reductases.

Introduction to this compound Coordination Chemistry

The nitrite ion (NO₂⁻) is an ambidentate ligand capable of coordinating to a metal center through either the nitrogen atom (nitro, η¹-N) or one or both oxygen atoms (nitrito, η¹-O or η²-O,O). In copper(II) coordination chemistry, this versatility leads to a rich variety of structural motifs and electronic properties. The specific coordination mode adopted is subtly influenced by factors such as the steric and electronic properties of co-ligands, the solvent system, and the counter-ion present. Understanding these nuances is key to designing and synthesizing this compound complexes with desired reactivity and stability.

The primary bonding modes observed in this compound complexes are:

-

η¹-O (O-nitrito): The nitrite ligand binds to the copper center through one of its oxygen atoms.

-

η¹-N (N-nitro): The nitrite ligand coordinates through its nitrogen atom.

-

η²-O,O (O,O-bidentate): Both oxygen atoms of the nitrite ligand coordinate to the copper center, forming a chelate ring. This can be either symmetric or asymmetric.

The interconversion between these bonding modes is often possible and can be triggered by changes in the coordination environment, redox state of the copper center, or external stimuli.

Synthesis of this compound Complexes

The synthesis of this compound complexes typically involves the reaction of a copper(II) salt with a source of nitrite ions in the presence of a stabilizing organic ligand. The choice of ligand is crucial in determining the coordination geometry and the bonding mode of the nitrite.

Experimental Protocol: Synthesis of Bis(2,2'-bipyridine)(nitrito-O,O')copper(II) Nitrate, [Cu(bipy)₂(O₂N)]NO₃

This protocol describes the synthesis of a well-characterized this compound complex featuring a bidentate nitrite ligand.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

2,2'-Bipyridine (bipy)

-

Sodium nitrite (NaNO₂)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve copper(II) nitrate trihydrate (1 mmol) in ethanol (20 mL).

-

In a separate flask, dissolve 2,2'-bipyridine (2 mmol) in ethanol (10 mL).

-

Slowly add the 2,2'-bipyridine solution to the copper(II) nitrate solution with constant stirring. The solution will turn deep blue, indicating the formation of the [Cu(bipy)₂]²⁺ complex.

-

To this solution, add a solution of sodium nitrite (1 mmol) in a minimum amount of water.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Slowly add diethyl ether to the solution until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol and then with diethyl ether.

-

Dry the resulting solid in a desiccator over anhydrous calcium chloride.

Characterization of this compound Complexes

A combination of spectroscopic and structural techniques is employed to unambiguously determine the coordination environment and bonding mode of the nitrite ligand in copper(II) complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for distinguishing between the different coordination modes of the nitrite ligand. The vibrational frequencies of the N-O bonds are sensitive to the way the nitrite is coordinated to the copper ion.

Experimental Protocol: IR Spectroscopic Analysis

-

Prepare a KBr pellet of the copper(II) nitrite complex by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Record the IR spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational bands of the coordinated nitrite ligand.

Table 1: Characteristic IR Frequencies for Coordinated Nitrite in Copper(II) Complexes

| Bonding Mode | ν_asym_ (NO₂) (cm⁻¹) | ν_sym_ (NO₂) (cm⁻¹) | δ (ONO) (cm⁻¹) |

| η¹-N (Nitro) | ~1470 - 1400 | ~1340 - 1320 | ~830 - 810 |

| η¹-O (O-nitrito) | ~1480 - 1450 | ~1070 - 1050 | ~850 - 800 |

| η²-O,O (Bidentate) | ~1290 - 1180 | ~1250 - 1100 | ~840 - 820 |

Note: These are approximate ranges and can vary depending on the specific complex.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, particularly the d-d transitions of the copper(II) ion. The position and intensity of these bands are influenced by the coordination geometry around the copper center.

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Prepare a solution of the copper(II) nitrite complex in a suitable solvent (e.g., acetonitrile, methanol).

-

Record the UV-Vis spectrum over a range of 300-900 nm.

-

Identify the λ_max_ of the d-d transition band(s).

Table 2: Typical UV-Vis Absorption for Copper(II) Complexes

| Coordination Geometry | λ_max_ (nm) |

| Octahedral | 600 - 700 |

| Square Pyramidal | 650 - 800 |

| Trigonal Bipyramidal | 800 - 950 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying paramagnetic species like copper(II) complexes. The EPR parameters, such as the g-values and hyperfine coupling constants (A), provide detailed information about the electronic ground state and the nature of the copper-ligand bonding.

Experimental Protocol: EPR Spectroscopic Analysis

-

Prepare a frozen solution of the copper(II) nitrite complex in a suitable solvent at 77 K (liquid nitrogen temperature).

-

Record the X-band EPR spectrum.

-

Determine the g-values (g_||_ and g_⊥) and the copper hyperfine coupling constants (A||_ and A_⊥_).

Table 3: Representative EPR Parameters for Cupric Complexes

| Parameter | Typical Value Range |

| g_ | |

| g_⊥ | 2.0 - 2.1 |

| A |

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths and angles, allowing for the unambiguous determination of the nitrite coordination mode.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Grow single crystals of the copper(II) nitrite complex suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution or by vapor diffusion.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software.

Table 4: Typical Bond Distances and Angles for Coordinated Nitrite in Copper(II) Complexes

| Bonding Mode | Cu-N (Å) | Cu-O (Å) | O-N-O Angle (°) |

| η¹-N (Nitro) | 1.95 - 2.10 | - | ~118 - 122 |

| η¹-O (O-nitrito) | - | 1.90 - 2.10 | ~113 - 117 |

| η²-O,O (Bidentate) | - | 2.00 - 2.50 | ~110 - 115 |

Visualizing Coordination Modes and Relationships

Visual diagrams are essential for understanding the structural relationships in coordination chemistry. The following diagrams, generated using the DOT language, illustrate the primary bonding modes of the nitrite ligand to a copper(II) center and a logical workflow for characterization.

Electronic structure of copper(II) nitrite complexes

An In-depth Technical Guide to the Electronic Structure of Copper(II) Nitrite Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) nitrite complexes are of significant interest due to their involvement in biological processes, particularly in the global nitrogen cycle where copper-containing nitrite reductases (CuNiRs) catalyze the reduction of nitrite (NO₂⁻) to nitric oxide (NO).[1] Understanding the electronic structure of these complexes is crucial for elucidating their reaction mechanisms and for the design of synthetic analogues that can serve as functional models or catalysts.[1] This guide provides a comprehensive overview of the key factors governing the electronic structure of copper(II) nitrite complexes, supported by spectroscopic data, theoretical insights, and detailed experimental methodologies.

Coordination Modes of the Nitrite Ligand

The electronic structure of a copper(II) nitrite complex is fundamentally dictated by the coordination mode of the nitrite ligand. The nitrite ion is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom or one or both oxygen atoms. The primary coordination modes observed in copper(II) complexes are:

-

κ¹-NO₂ (Nitro): Coordination through the nitrogen atom.

-

κ¹-ONO (Nitrito): Coordination through one oxygen atom. This can be further distinguished as cis or trans in certain geometries.[1]

-

κ²-O,O (Bidentate): Coordination through both oxygen atoms, forming a chelate ring. This can be symmetric or asymmetric.[2][3]

The preference for a particular coordination mode is influenced by steric and electronic factors imposed by the other ligands in the coordination sphere.[2][3] For instance, bulky ligands may favor the less sterically demanding κ¹-ONO mode, while tetradentate ligands can also enforce this binding mode.[4] In contrast, copper(I) complexes often favor the κ¹-NO₂ mode due to the possibility of π-backbonding into the nitrite π* orbitals.[4]

Below is a diagram illustrating the principal coordination modes of the nitrite ligand to a copper center.

Caption: Principal coordination modes of the nitrite ligand to a copper center.

Spectroscopic Characterization

The electronic structure of copper(II) nitrite complexes can be probed using a variety of spectroscopic techniques. Each technique provides unique insights into the geometry, bonding, and orbital arrangement.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for distinguishing between the different coordination modes of the nitrite ligand. The N-O stretching frequencies are particularly informative.

-

κ¹-NO₂ (Nitro) complexes exhibit a characteristic high-frequency asymmetric N-O stretch (ν_asym(N-O)) above 1400 cm⁻¹.[2][3] This significant shift to higher energy compared to the free nitrite ion is a unique spectroscopic marker for N-coordination.[2][3]

-

κ¹-ONO (Nitrito) and κ²-O,O (Bidentate) complexes show N-O stretching frequencies in a lower energy region, which can sometimes be more complex to definitively assign without isotopic substitution and theoretical calculations.[2] DFT calculations have been shown to be instrumental in assigning the symmetric (ν_sym(N-O)) and asymmetric (ν_asym(N-O)) stretching modes.[2][5]

| Coordination Mode | Complex Example | ν_asym(N-O) (cm⁻¹) | ν_sym(N-O) (cm⁻¹) | Reference |

| κ¹-NO₂ | [Cu(tris(pyrazolyl)methane)(η¹-O)(η¹-N)] | >1400 | - | [2][3] |

| κ¹-ONO | [Cu(bis(pyrazolyl)methane)(η¹-O)₂] | - | - | [2][3] |

| κ²-O,O | [(L2)Cu(ONO)] | - | - | [5] |

| κ¹-N (upon reduction) | [Co(Cp)₂][(L2)Cu(NO₂)(CH₃CN)] | ν(Cu-N) ~460 | - | [5][6] |

Note: Specific frequency values are highly dependent on the overall complex structure.

Electronic Spectroscopy (UV-Vis)

The UV-Vis absorption spectra of copper(II) nitrite complexes are typically characterized by two main features:

-

d-d Transitions: These are relatively weak absorptions occurring in the visible region (typically 600-900 nm). They arise from the excitation of an electron between the d-orbitals of the copper(II) ion. The energy and intensity of these bands are sensitive to the coordination geometry (e.g., square planar, square pyramidal, trigonal bipyramidal).[1]

-

Ligand-to-Metal Charge Transfer (LMCT) Transitions: These are more intense absorptions, usually found in the UV or near-UV region (around 300-400 nm).[2][3] They involve the transfer of an electron from a nitrite-based molecular orbital to a d-orbital of the copper(II) center. These transitions can be particularly intense for the N-bound nitro isomers.

| Complex | λ_max (nm) | ε (M⁻¹cm⁻¹) | Assignment | Reference |

| [Cu(tris(pyrazolyl)methane)(η¹-O)(η¹-N)] | ~300 | Intense | Nitrite to Cu(II) CT | [2][3] |

| [(L2)Cu(NO)(CH₃CN)]⁺ | 722 | - | d-d transition | [5][7] |

| --INVALID-LINK-- | 690 | 109 | d-d transition | [1] |

| --INVALID-LINK-- | 635 | 107 | d-d transition | [1] |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic d⁹ copper(II) complexes. The EPR parameters (g-values and hyperfine coupling constants, A) provide detailed information about the ground electronic state and the nature of the singly occupied molecular orbital (SOMO).

-

For complexes with a d(x²-y²) ground state , which is common for square planar or tetragonally elongated octahedral geometries, the EPR spectrum is axial with g∥ > g⊥ > 2.0023.[1][8]

-

For complexes with a d(z²) ground state , often found in trigonal bipyramidal or tetragonally compressed geometries, the spectrum shows g⊥ > g∥ ≈ 2.0023.[8]

The coordination mode of the nitrite can influence the ligand field and thus the resulting ground state.[2][3] For instance, a change from a symmetric to an asymmetric bidentate coordination can alter the ground state, which is observable by EPR.[2][3]

| Complex Geometry | Ground State | EPR Signature | Reference |

| Elongated Octahedral | d(x²-y²) | g∥ > g⊥ > 2.0023 | [8] |

| Trigonal Bipyramidal | d(z²) | g⊥ > g∥ ≈ 2.0023 | [8] |

| Trigonal Bipyramidal | d(x²-y²) | g⊥ = 2.17, g∥ = 2.15 | [1] |

Theoretical Calculations and Electronic Structure

Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure and reactivity of copper(II) nitrite complexes.[2][9]

-

Molecular Orbital Analysis: DFT calculations provide insights into the composition and energies of the frontier molecular orbitals (HOMO and LUMO). In a typical copper(II) nitrite complex, the HOMO is often a metal-based d-orbital, while the LUMO can have significant ligand character. The nature of these orbitals is critical for understanding reactivity, such as in oxygen atom transfer (OAT) reactions where orbital mixing between the Cu-d(z²) and the nitrite HOMO is crucial.[1]

-

Reaction Pathways: DFT has been used to map out the potential energy surfaces for reactions such as nitrite reduction.[10][11] These studies have revealed that isomerization of the nitrite ligand (e.g., from κ²-O,O to κ¹-NO₂) can be a key step prior to O-atom transfer or NO release.[4] The calculations can also elucidate the role of concerted proton-electron transfer (CPET) in these processes.[9][10][11]

The following diagram illustrates a simplified workflow for the characterization of a copper(II) nitrite complex.

Caption: A typical workflow for the synthesis and characterization of copper(II) nitrite complexes.

Reactivity: The Role of Electronic Structure in Nitrite Reduction

The electronic structure of copper(II) nitrite complexes is directly linked to their reactivity, particularly in the reduction of nitrite to nitric oxide. Mechanistic studies, often supported by DFT calculations, have highlighted several key principles:[9][10][11]

-

Coordination Isomerization: The reduction of Cu(II) to Cu(I) can trigger a change in the nitrite binding mode, for example, from κ²-O,O to κ¹-NO₂.[5][6][7] This isomerization is electronically significant as the κ¹-NO₂ mode is thought to be more competent for subsequent steps leading to NO release.[1][4]

-

Proton-Coupled Electron Transfer (PCET): The reduction of nitrite is a multi-proton, multi-electron process. The mechanism often involves the concerted transfer of protons and electrons, and the electronic structure of the initial complex influences the favorability of these pathways.[10][11]

-

Oxygen Atom Transfer (OAT): In the presence of an oxygen atom acceptor (like a phosphine), copper(II) nitrite complexes can undergo OAT to release NO.[1][4] DFT studies suggest that this also requires an initial isomerization to the κ¹-NO₂ binding mode to facilitate the transfer.[1][4]

The following diagram depicts a simplified logical relationship in the reactivity of these complexes.

Caption: Simplified logical pathways in the reactivity of copper(II) nitrite complexes.

Experimental Protocols

Synthesis of a Representative Copper(II) Nitrite Complex

The synthesis of copper(II) nitrite complexes typically involves the reaction of a copper(II) salt with a suitable ligand in a solvent, followed by the addition of a nitrite source, such as sodium nitrite.

Example Protocol: The synthesis of a nitrito-O-bound copper(II) complex, [(L2)Cu(ONO)], can be achieved by reacting the precursor complex [(L2)Cu(H₂O)Cl] with a nitrite salt.[5]

-

Dissolve the copper(II) precursor complex in a suitable solvent (e.g., methanol or acetonitrile).

-

Add a stoichiometric amount of sodium nitrite (NaNO₂).

-

Stir the reaction mixture at room temperature for a specified period.

-

The product can be isolated by filtration, and crystals suitable for X-ray diffraction can be obtained by slow evaporation or vapor diffusion.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the solid-state molecular structure, including the precise coordination mode of the nitrite ligand and the geometry around the copper center.

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer.

-

The structure is solved and refined using specialized software to yield atomic coordinates, bond lengths, and bond angles.

Spectroscopic Measurements

-

UV-Vis Spectroscopy: Spectra are recorded using a dual-beam spectrophotometer. The complex is dissolved in a suitable non-absorbing solvent (e.g., acetonitrile) in a quartz cuvette.

-

Infrared (IR) Spectroscopy: Spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets or measured using an attenuated total reflectance (ATR) accessory.

-

EPR Spectroscopy: Spectra are recorded on an X-band EPR spectrometer. Samples are typically measured as frozen solutions at low temperatures (e.g., 77 K) in a quartz tube to obtain well-resolved spectra.

Density Functional Theory (DFT) Calculations

DFT calculations are performed using quantum chemistry software packages.

-

The starting geometry of the complex is often taken from the crystal structure.

-

Geometry optimization is performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency calculations are performed on the optimized geometry to confirm it is a true minimum and to obtain theoretical vibrational spectra.

-

Properties such as molecular orbital energies and electronic transitions (using Time-Dependent DFT, TD-DFT) can then be calculated.[2]

Conclusion

The electronic structure of copper(II) nitrite complexes is a multifaceted subject governed by the interplay of the nitrite coordination mode, the nature of the co-ligands, and the resulting molecular geometry. A combination of spectroscopic techniques, particularly vibrational, electronic, and EPR spectroscopy, provides a detailed experimental picture of the electronic ground and excited states. These experimental observations are powerfully complemented by DFT calculations, which offer a deeper understanding of bonding, orbital interactions, and the mechanistic pathways of nitrite reduction. This comprehensive approach is essential for advancing our knowledge of biological nitrogen cycling and for the rational design of new catalysts for applications in chemistry and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and spectroscopic characterization of copper(II)-nitrito complexes with hydrotris(pyrazolyl)borate and related coligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanism of O–Atom Transfer from Nitrite: Nitric Oxide Release at Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Copper(II) Nitrite That Exhibits Change of Nitrite Binding Mode and Formation of Copper(II) Nitrosyl Prior to Nitric Oxide Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanistic studies of NO x reduction reactions involving copper complexes: encouragement of DFT calculations - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02420F [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Theoretical Insights into the Stability and Decomposition of Copper(II) Nitrite: A Technical Whitepaper

For Immediate Release

This technical guide provides a detailed overview of the current theoretical understanding of copper(II) nitrite (Cu(NO₂)₂) stability and its decomposition pathways. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental properties of coordination complexes. Due to a notable scarcity of direct theoretical studies on the thermal decomposition of bulk Cu(NO₂)₂, this paper synthesizes findings from computational analyses of Cu(NO₂)₂ molecular isomers and draws analogies from the well-documented decomposition of the related compound, copper(II) nitrate (Cu(NO₃)₂).

Introduction: The Challenge of Copper(II) Nitrite

Copper(II) nitrite is an inorganic compound of interest due to the versatile coordination chemistry of the nitrite ligand and its potential role in various chemical transformations. However, a comprehensive theoretical understanding of its solid-state stability and thermal decomposition mechanism remains an under-researched area. This guide consolidates the available theoretical data on the stability of molecular Cu(NO₂)₂ and proposes a hypothetical decomposition pathway based on established chemical principles and studies of analogous compounds.

Theoretical Stability of Cu(NO₂)₂ Isomers

A foundational theoretical study investigated the geometries, vibrational frequencies, and metal-ligand bond dissociation energies of 18 different structures of the Cu(NO₂)₂ complex at the molecular level. The research identified the most energetically favorable coordination modes, providing critical insights into the compound's intrinsic stability.

Computational Methodology

The primary theoretical approach employed in the study of Cu(NO₂)₂ isomers involves Density Functional Theory (DFT) and ab initio methods. These computational protocols are essential for modeling the electronic structure and predicting the energetic and geometric properties of molecules.

Key Experimental Protocols (Computational):

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: DFT functionals (e.g., B3LYP, PBE0) or ab initio methods (e.g., MP2, CCSD(T)).

-

Basis Set: A combination of basis sets is typically used, such as 6-311+G(d,p) for lighter atoms (N, O) and a larger basis set with effective core potentials (e.g., LANL2DZ) for the copper atom.

-

Geometry Optimization: The molecular geometry of each isomer is optimized to find the lowest energy conformation on the potential energy surface.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain theoretical vibrational spectra.

-

Energy Calculations: Single-point energy calculations are performed at a high level of theory to determine the relative stabilities of the isomers and the bond dissociation energies.

The logical workflow for such a theoretical investigation is depicted below.

The Pivotal Role of Cupric Nitrite in the Biological Nitrogen Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biological nitrogen cycle, a cornerstone of global biogeochemical activity, is intricately modulated by the availability and reactivity of various nitrogen and metal species. Among these, cupric nitrite (Cu(NO₂)₂) and the broader role of copper ions (Cu²⁺) are of paramount importance, particularly in the processes of denitrification and nitrification. Copper is an essential cofactor for key metalloenzymes that catalyze critical steps in these pathways, including nitrite reductase (NirK) and nitrous oxide reductase (NosZ). This technical guide provides an in-depth examination of the function of cupric species in the nitrogen cycle, presenting quantitative data on their effects, detailed experimental protocols for their study, and graphical representations of the associated biochemical pathways and experimental workflows. Understanding these mechanisms is crucial for fields ranging from environmental science and agriculture to the development of novel therapeutic agents targeting microbial nitrogen metabolism.

Introduction: The Significance of Copper in Nitrogen Biogeochemistry

Nitrogen is an essential element for all life, yet its bioavailability is often limited. The biological nitrogen cycle governs the transformation of nitrogen between its various oxidation states, making it accessible to organisms.[1][2] Key processes within this cycle, such as denitrification (the stepwise reduction of nitrate to dinitrogen gas) and nitrification (the oxidation of ammonia to nitrate), are predominantly mediated by microorganisms.[3][4] Many of the enzymes catalyzing these reactions are metalloenzymes, requiring specific metal ions as cofactors for their catalytic activity.[5]

Copper, in its cupric (Cu²⁺) and cuprous (Cu⁺) oxidation states, plays a critical and multifaceted role in the nitrogen cycle.[6] It is a required component of two crucial enzymes in the denitrification pathway: the copper-containing nitrite reductase (NirK) and nitrous oxide reductase (NosZ).[5][7][8] Furthermore, copper is a cofactor for ammonia monooxygenase (AMO), the enzyme responsible for the initial and rate-limiting step of nitrification.[8][9][10][11][12] The availability of copper can therefore significantly influence the rates of these processes, impacting everything from soil fertility and wastewater treatment to the production of nitrous oxide (N₂O), a potent greenhouse gas.[7][13][14]

This guide will delve into the specific functions of this compound and copper ions in these pathways, providing a technical overview for researchers in microbiology, biochemistry, and drug development.

The Role of Copper in Denitrification

Denitrification is a form of anaerobic respiration where nitrate (NO₃⁻) is used as a terminal electron acceptor, being sequentially reduced to nitrite (NO₂⁻), nitric oxide (NO), nitrous oxide (N₂O), and finally dinitrogen gas (N₂).[4] Copper is essential for two of these steps.[8]

Copper-Containing Nitrite Reductase (NirK)

The reduction of nitrite to nitric oxide is a key branching point in the denitrification pathway and is catalyzed by either a cytochrome cd₁-containing nitrite reductase (NirS) or the copper-containing nitrite reductase (NirK).[15] NirK is a homotrimeric enzyme, with each monomer containing a type 1 copper (T1Cu) center and a type 2 copper (T2Cu) center.[16] The T1Cu site accepts an electron from a donor, such as pseudoazurin, and transfers it to the T2Cu site, which is the active site for nitrite reduction.[16]

The catalytic mechanism at the T2Cu center involves the binding of nitrite, followed by a one-electron reduction and two proton transfers, leading to the cleavage of an N-O bond and the release of nitric oxide and a water molecule.[17][18]

Nitrous Oxide Reductase (NosZ)

The final step of denitrification, the reduction of N₂O to N₂, is exclusively catalyzed by the copper-dependent enzyme nitrous oxide reductase (NosZ).[5][7][19] This enzyme contains two copper centers: the electron-accepting CuA center and the catalytic CuZ center.[14] The availability of copper directly impacts the expression and activity of NosZ.[13][14] Copper limitation leads to reduced NosZ activity, resulting in the accumulation and release of N₂O.[7][13][14]

Quantitative Effects of Copper on Denitrification

The concentration of copper has a significant impact on denitrification rates and the emission of intermediates like N₂O. Both copper deficiency and excess can be detrimental.

| Process | Organism/System | Copper Concentration | Effect | Reference |

| Denitrification | Urban park soil | 10 µg Cu g⁻¹ soil | Significant inhibition of potential denitrification activity. | [20] |

| Denitrification | Urban park soil | 40 µg Cu g⁻¹ soil | Significant decrease in nirS gene abundance. | [20] |

| Denitrification | Urban park soil | 160 µg Cu g⁻¹ soil | 40% reduction in potential denitrification activity; significant decrease in nirK gene abundance. | [20] |

| Denitrification | Urban European estuary sediment | 4 µg Cu g⁻¹ wet wt sediment | 14.7% inhibition of N₂ production. | [18] |

| Denitrification | Urban European estuary sediment | 8 µg Cu g⁻¹ wet wt sediment | 38% inhibition of N₂ production; decreased NO₂⁻ reductase activity. | [18] |

| Denitrification | Urban European estuary sediment | 60 µg Cu g⁻¹ wet wt sediment | 77% inhibition of N₂ production. | [18] |

| Denitrification | Urban European estuary sediment | 159 µg Cu g⁻¹ wet wt sediment | Complete inhibition of N₂ release. | [18] |

| Denitrification | Pseudomonas stutzeri | 0.05 mM Cu | Maximum conversion of N₂O to N₂. | [21] |

| Denitrification | Acetate-acclimated denitrifiers | 1 mg/L Cu | 89% reduction in acetate utilization rate. | [22] |

| Denitrification | Methanol-acclimated denitrifiers | 1 mg/L Cu | 15% reduction in methanol utilization rate. | [22] |

The Role of Copper in Nitrification

Nitrification is a two-step process where ammonia (NH₃) is first oxidized to nitrite (NO₂⁻) by ammonia-oxidizing bacteria (AOB) and archaea (AOA), and then nitrite is oxidized to nitrate (NO₃⁻) by nitrite-oxidizing bacteria (NOB).[3] Copper is a crucial cofactor for the first step of this process.

Ammonia Monooxygenase (AMO)

The enzyme responsible for the oxidation of ammonia to hydroxylamine is ammonia monooxygenase (AMO).[8][10] AMO is a copper-dependent enzyme, and its activity can be limited by copper availability.[9][11][12][23][24] Studies have shown that the addition of low concentrations of copper can stimulate nitrification in environments where it is copper-limited.[9][11]

Quantitative Effects of Copper on Nitrification

Copper concentrations can both stimulate and inhibit nitrification, highlighting the narrow optimal range for this metal.

| Process | System | Copper Concentration | Effect | Reference |

| Nitrification | Biological rapid sand filters | < 1 µg/L Cu | Stimulated ammonium removal, decreasing effluent NH₄⁺-N from up to 0.18 to < 0.01 mg/L. | [11] |

| Nitrification | Suspended growth reactor | ~25 mg/L accumulated total Cu | Sharp decrease in nitrification. | [4] |

| Nitrification | Attached and suspended growth reactor | ~25 mg/L accumulated total Cu | Nitrification remained the same, indicating greater robustness. | [4] |

| Nitrification | Arthrobacter arilaitensis strain Y-10 | 0.1 mg/L Cu | 10.88% increase in ammonium removal efficiency. | [25] |

| Nitrification | Arthrobacter arilaitensis strain Y-10 | 0.25 mg/L Cu (with 9.90 mg/L Mg) | Strong inhibition of ammonium, nitrate, and nitrite removal. | [25] |

| Nitrification | Pseudomonas taiwanensis strain J488 | < 0.5 mg/L Cu (with 9.90 mg/L Mg) | No clear deterioration in ammonium removal efficiency. | [25] |

| Nitrification | Pseudomonas taiwanensis strain J488 | 0.25 mg/L Cu (with 9.90 mg/L Mg) | Significant inhibition of nitrate and nitrite removal. | [25] |

| Nitrification | Nitrifying moving bed biofilm reactors | 0.28–0.61 mg/L influent Cu | Inhibition of nitratation. | [26] |

The Anammox Process and Copper

Anaerobic ammonium oxidation (anammox) is a more recently discovered pathway in the nitrogen cycle where ammonium is oxidized under anoxic conditions using nitrite as the electron acceptor to produce dinitrogen gas.[27][28] While the direct role of this compound is less defined, copper concentrations have been shown to impact anammox activity.

| Process | System | Copper Concentration | Effect | Reference |

| Anammox | Mixed culture (short-term) | 12.9 mg L⁻¹ | IC₅₀ (50% inhibition concentration). | [29] |

| Anammox | Upflow anaerobic sludge blanket reactor (long-term) | 5 mg L⁻¹ | 94% loss in specific anammox activity. | [29] |

Experimental Protocols

Assay for Copper-Containing Nitrite Reductase (NirK) Activity

This protocol is adapted from studies on NirK from various bacteria.[15][16][17][30][31]

Principle: The activity of NirK can be determined by monitoring the nitrite-dependent oxidation of a reduced artificial electron donor, such as methyl viologen or a physiological donor like pseudoazurin.

Method 1: Methyl Viologen-Dependent Assay [17]

-

Inside an anaerobic chamber, prepare a reaction mixture in a screw-top cuvette containing 50 mM PIPES buffer (pH 7.0), 1.5 mM methyl viologen, and 1 µM catalase.

-

Add 10 µl of a 50 mM sodium dithionite solution to reduce the methyl viologen (indicated by a color change).

-

Place 5 µl of NaNO₂ solution on the side of the cuvette.

-

Initiate the reaction by mixing the NaNO₂ into the solution.

-

Monitor the oxidation of reduced methyl viologen spectrophotometrically.

Method 2: Pseudoazurin-Based Assay [15][16]

-

Reduce pseudoazurin with excess ascorbate and then remove the ascorbate by buffer exchange into an N₂-saturated buffer (e.g., 100 mM MES-HEPES, pH 7.0).

-

In an anaerobic environment, mix the reduced pseudoazurin with the purified NirK enzyme.

-

Initiate the reaction by adding a known concentration of nitrite.

-

Monitor the reoxidation of pseudoazurin by observing the change in absorbance at its characteristic wavelength (e.g., 597 nm).

Protocol for Studying Copper Inhibition of Nitrification

This protocol is based on methods used to assess the impact of inhibitors on nitrifying activated sludge.[4][9][32]

Principle: The rate of oxygen uptake by a nitrifying microbial community is measured in the presence and absence of copper to determine the degree of inhibition.

Methodology:

-

Obtain a stock culture of nitrifying microorganisms (e.g., from an activated sludge reactor).

-

Prepare a series of batch reactors containing the nitrifying sludge, a nitrogen source (e.g., NH₄Cl), and varying concentrations of copper (CuSO₄). Include a control with no added copper.

-

Continuously measure the dissolved oxygen concentration in each reactor using an oxygen sensor.

-

Calculate the specific oxygen uptake rate (SOUR) from the rate of oxygen depletion.

-

To distinguish between heterotrophic and nitrifying respiration, add a specific inhibitor of ammonia oxidation, such as allylthiourea (ATU), and measure the remaining oxygen uptake rate, which corresponds to heterotrophic activity.[9]

-

The difference in SOUR between the total and heterotrophic rates gives the nitrifying activity.

-

Calculate the percent inhibition at each copper concentration relative to the control.

Gene Expression Analysis of nirK and nosZ

This protocol outlines the steps for quantifying the expression of copper-dependent enzyme genes in response to varying copper concentrations using quantitative PCR (qPCR).[6][13][14][20][21][33][34]

Principle: The abundance of mRNA transcripts for nirK and nosZ is measured to assess the transcriptional response to copper availability.

Methodology:

-

Culture denitrifying bacteria under anaerobic conditions with varying initial concentrations of copper.

-

Harvest bacterial cells at a specific time point (e.g., after 6 days of incubation).[21]

-

Extract total RNA from the bacterial pellets using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qPCR using specific primers designed to amplify conserved regions of the nirK and nosZ genes.

-

Use a housekeeping gene as an internal control for normalization.

-

Quantify the relative gene expression levels using the ΔΔCt method or by generating a standard curve.

Visualizing Pathways and Workflows

Denitrification Pathway with Copper-Dependent Enzymes

Caption: The denitrification pathway, highlighting the copper-dependent enzymes NirK and NosZ.

Catalytic Cycle of Copper-Containing Nitrite Reductase (NirK)

Caption: Simplified catalytic cycle of the Type 2 copper center in Nitrite Reductase (NirK).

Experimental Workflow for Assessing Copper's Impact on Denitrification

Caption: A general experimental workflow to study the effect of copper on denitrification.

Conclusion and Future Directions

The evidence overwhelmingly demonstrates that cupric ions are a critical modulator of the biological nitrogen cycle. As a cofactor for essential enzymes in both denitrification and nitrification, copper availability can dictate the efficiency of these processes and the flux of nitrogen species in various ecosystems. The stimulatory effect of copper at low concentrations and its inhibitory nature at higher concentrations underscore the delicate balance required for optimal microbial nitrogen metabolism.

For researchers in environmental science, this knowledge is vital for understanding and modeling nutrient cycles, as well as for developing strategies to mitigate greenhouse gas emissions. For professionals in wastewater treatment, optimizing copper levels could enhance the efficiency of biological nitrogen removal. In the realm of drug development, the copper-dependent enzymes of the nitrogen cycle in pathogenic bacteria present potential targets for novel antimicrobial agents.

Future research should focus on elucidating the precise mechanisms of copper homeostasis in nitrifying and denitrifying microorganisms, identifying the full complement of copper-dependent proteins involved in nitrogen metabolism, and exploring the interplay between copper and other environmental factors in regulating the nitrogen cycle. Advanced techniques such as synchrotron-based X-ray spectroscopy will be invaluable in probing the in-situ coordination chemistry of copper in these biological systems.[8][35][36][37] A deeper understanding of the role of this compound and copper ions will undoubtedly open new avenues for both environmental management and therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrogen cycle - Wikipedia [en.wikipedia.org]

- 3. Unraveling a nitrogen cycle mystery | UW Department of Civil & Environmental Engineering [ce.washington.edu]

- 4. researchgate.net [researchgate.net]

- 5. Nitrous oxide reductase and the 120,000 MW copper protein of N2-producing denitrifying bacteria are different entities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Modeling the effect of copper availability on bacterial denitrification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Copper-Induced Stimulation of Nitrification in Biological Rapid Sand Filters for Drinking Water Production by Proliferation of Nitrosomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The model structure of the copper-dependent ammonia monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Copper control of bacterial nitrous oxide emission and its impact on vitamin B12-dependent metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Copper control of bacterial nitrous oxide emission and its impact on vitamin B12-dependent metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.iucr.org [journals.iucr.org]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of a Nitrite Reductase Involved in Nitrifier Denitrification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Functional assembly of nitrous oxide reductase provides insights into copper site maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Increased copper levels inhibit denitrification in urban soils | Earth and Environmental Science Transactions of The Royal Society of Edinburgh | Cambridge Core [cambridge.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Activity-Based Protein Profiling of Ammonia Monooxygenase in Nitrosomonas europaea - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Copper Monooxygenase Reactivity: Do Consensus Mechanisms Accurately Reflect Experimental Observations? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Investigating the effect of copper and magnesium ions on nitrogen removal capacity of pure cultures by modified non-competitive inhibition model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Advances in methods for detection of anaerobic ammonium oxidizing (anammox) bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Biomarkers for In Situ Detection of Anaerobic Ammonium-Oxidizing (Anammox) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Designing a functional type 2 copper center that has nitrite reductase activity within α-helical coiled coils - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. engineering.iastate.edu [engineering.iastate.edu]

- 33. academic.oup.com [academic.oup.com]

- 34. journals.asm.org [journals.asm.org]

- 35. X-Ray microanalytical techniques based on synchrotron radiation - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 36. diamond.ac.uk [diamond.ac.uk]

- 37. Monochromatisation of copper X-rays | PHYWE [phywe.com]

Spectroscopic Properties of Transient Cupric Nitrite Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient cupric nitrite species are pivotal intermediates in a variety of biological and chemical processes, most notably in the enzymatic cycle of copper nitrite reductases (CuNiRs). These enzymes play a crucial role in the global nitrogen cycle by catalyzing the one-electron reduction of nitrite (NO₂⁻) to nitric oxide (NO). Understanding the fleeting existence and spectroscopic signatures of these copper(II)-nitrite intermediates is paramount for elucidating reaction mechanisms, designing synthetic catalysts, and developing novel therapeutic agents. This guide provides a comprehensive overview of the spectroscopic properties of these transient species, detailing the experimental protocols used for their characterization and presenting key quantitative data in a structured format.

Spectroscopic Characterization Techniques

The study of transient this compound species necessitates the use of fast and sensitive spectroscopic techniques capable of capturing short-lived intermediates. Key methods employed include:

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for probing paramagnetic species, such as the Cu(II) center (a d⁹ metal ion with one unpaired electron). It provides detailed information about the electronic structure and coordination environment of the copper ion. Continuous wave EPR, pulsed EPR techniques like PELDOR, and cryotrapping methods are particularly valuable.[1][2]

-

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique monitors changes in the electronic absorption spectra of the copper complexes upon reaction with nitrite. The d-d transitions of the Cu(II) center and charge-transfer bands are sensitive to the coordination geometry and the nature of the bound ligands.[3][4][5]

-

Infrared (IR) and Resonance Raman (RR) Spectroscopy: Vibrational spectroscopies provide insights into the binding mode of the nitrite ligand to the copper center (e.g., N-bound nitro vs. O-bound nitrito) by identifying the characteristic stretching frequencies of the N-O bonds.[6][7]

-

Stopped-Flow Spectroscopy: This rapid-mixing technique allows for the monitoring of fast reactions in solution on a millisecond timescale.[8][9] By coupling a stopped-flow apparatus with a UV-Vis or other spectrometer, the formation and decay kinetics of transient species can be determined.[8][9][10]

-

Cryotrapping Techniques: In this method, reactions are initiated at low temperatures and then the sample is rapidly frozen, trapping transient intermediates.[1][11] This allows for their characterization by techniques like EPR spectroscopy at leisure.[1][11]

Quantitative Spectroscopic Data

The following tables summarize key spectroscopic parameters for various transient this compound species and related complexes reported in the literature.

Table 1: EPR Spectroscopic Parameters for Cu(II) Species

| Species/Complex | g-values (g_iso, g_||, g_⊥) | A-values (A_iso, A_||, A_⊥) [MHz or 10⁻⁴ cm⁻¹] | Reference | |---|---|---|---| | Oxidized "nitrite-free" AxNiR (T1Cu) | g_|| = 2.244 | A_|| = 170 MHz |[2] | | Oxidized "nitrite-free" AxNiR (T2Cu) | g_|| = 2.255 | A_|| = 458 MHz |[2] | | Oxidized "nitrite-bound" AxNiR (T2Cu) | g = 2.290 | A_|| ≈ 370 MHz |[1] | | Oxidized "nitrite-free" RpNiR core (T1Cu) | g_|| = 2.214 | A_|| = 107 MHz |[2] | | Oxidized "nitrite-free" RpNiR core (T2Cu) | g_|| = 2.314 | A_|| = 402 MHz |[2] | | [Cu(tmpa)]²⁺ in CH₃CN | g_iso = 2.122 | A_iso = 57 x 10⁻⁴ cm⁻¹ |[7] | | [Cu(tmpa)(NO₂)]⁺ in CH₃CN | g_iso = 2.130 | A_iso = 53 x 10⁻⁴ cm⁻¹ |[7] | | [Cu(ⁱPr₃-tren)(trans-κ¹-ONO)]⁺ | g_x ≈ g_y ≈ 2.09 | - |[4] |

Table 2: UV-Visible Absorption Data for Cu(II) Complexes

| Species/Complex | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| [(L²)Cu(NO)(CH₃CN)]⁺ ({CuNO}¹⁰ type) | 722 | - | - | [3][12] |

| [{(tmpa)CuII}₂(μN₂O₂²⁻)]²⁺ | 470, 630, 825 | ~1600, ~400, ~400 | EtOH | [5] |

| Putative dinitrosyl-copper complex | 630, 830, 915 | - | 2-MeTHF/THF | [5] |

| --INVALID-LINK-- | 690 | 109 | Acetonitrile | [4] |

| --INVALID-LINK-- | 635 | 107 | Acetonitrile | [4] |

| [Cu(terpy)]²⁺ | 626 | - | Acetonitrile | [13] |

| [LCuNO₂]⁻ | 570 (d-d transition) | - | THF | [14] |

| Terminal copper-nitrene intermediate | 380, 650, 790 | >1300, >150, >200 | Acetone (-50°C) | [15] |

Table 3: Vibrational Frequencies for Nitrite and Nitrosyl Ligands

| Species/Complex | Vibrational Mode | Frequency (cm⁻¹) | Isotopic Shift (¹⁵N, ¹⁸O) | Reference |

| --INVALID-LINK-- | - | - | - | [16] |

| [(L²)Cu(NO₂)(CH₃CN)]⁻ | ν(Cu-N) | ~460 | - | [3][12] |

| [Cu(ⁱPr₃-tren)(trans-κ¹-ONO)]⁺ | ν(N-O) | 1448, 1049 | 1424, 1023 (¹⁵N) | [4] |

| [3-NO₂]⁺ (κ²-ONO) | ν_asym(N-O) | 1097 | - | [7] |

| [4-NO₂] (N-bound) | ν_asym(NO₂), ν_sym(NO₂) | 1362, 1328 | - | [7] |

| [(tmpa)Cu(NO)]⁺ | ν(N-O) | 1596 | - | [5] |

| [{(tmpa)CuII}₂(μN₂O₂²⁻)]²⁺ | ν(N=N) | 1393 | 47 cm⁻¹ downshift (¹⁵N) | [5] |

| [{(tmpa)CuII}₂(μN₂O₂²⁻)]²⁺ | ν_s(N-O), ν_as(N-O) | 1117, 1164 | Both ¹⁵N and ¹⁸O sensitive | [5] |

Experimental Protocols

Cryotrapping-Electron Paramagnetic Resonance (EPR) Spectroscopy

This method is employed to trap and study transient paramagnetic intermediates in enzymatic reactions.

-

Sample Preparation: The protein solution (e.g., copper nitrite reductase) is prepared in a suitable buffer. For studying the nitrite-bound state, a stoichiometric amount or an excess of sodium nitrite is added.

-

Cryoreduction: The sample, in an EPR tube, is subjected to γ-irradiation at a low temperature (typically 77 K) from a ⁶⁰Co source. This selectively reduces a specific redox center in the enzyme, for instance, the Type 1 copper (T1Cu) site in CuNiRs.[11]

-

Annealing and Trapping: The frozen protein solution is then incrementally warmed to higher temperatures (annealed). This allows for electron transfer to occur from the initially reduced site to the active site (e.g., from T1Cu to the T2Cu center where nitrite is bound). By holding the sample at specific temperatures, transient intermediates in the catalytic cycle can be formed and trapped.[1][11]

-

EPR Measurement: EPR spectra are recorded at a very low temperature (e.g., 20 K) after each annealing step to characterize the trapped paramagnetic species.[1][11]

Stopped-Flow UV-Visible Spectroscopy

This technique is ideal for monitoring the kinetics of fast reactions in solution.[17][8][9]

-

Instrument Setup: A stopped-flow apparatus is connected to a UV-Vis spectrophotometer. The instrument is equipped with two or more drive syringes to hold the reactant solutions.[9]

-

Reactant Loading: The solutions of the copper complex and the nitrite source are loaded into separate syringes.

-

Rapid Mixing: The drive syringes are rapidly depressed, forcing the reactant solutions through a high-efficiency mixing chamber and into an observation cell.[8]

-

Flow Stoppage and Data Acquisition: The flow is abruptly stopped by a stop syringe, and the spectrophotometer begins to record the change in absorbance at one or more wavelengths as a function of time, typically on a millisecond timescale.[17][9]

-

Kinetic Analysis: The resulting time-course data is fitted to appropriate kinetic models to determine rate constants for the formation and decay of transient species.

Reaction Pathways and Logical Relationships

The reduction of nitrite by copper complexes often involves intricate pathways including proton-coupled electron transfer (PCET) and changes in the nitrite coordination mode.

Caption: Proposed pathway for copper-mediated nitrite reduction.

The initial binding of nitrite to the Cu(II) center often results in an O-bound (nitrito) complex. Subsequent reduction to Cu(I) can be accompanied by a linkage isomerization to a more stable N-bound (nitro) species.[3][12][13] Protonation of the bound nitrite, either before or after reduction, facilitates the cleavage of the N-O bond, leading to the formation of a transient copper-nitrosyl species and ultimately the release of nitric oxide.[6][18]

Caption: Workflow for studying transient this compound species.

This workflow illustrates how complementary techniques are used to gain a comprehensive understanding of the system. Stopped-flow provides kinetic information in the solution phase, while cryotrapping-EPR allows for the detailed spectroscopic characterization of trapped intermediates. The data from both methods are then integrated to identify transient species and elucidate the reaction mechanism.

Conclusion

The spectroscopic investigation of transient this compound species is a dynamic and challenging field of research. Through the application of advanced and rapid spectroscopic techniques, significant progress has been made in characterizing these elusive intermediates. The quantitative data and experimental protocols outlined in this guide provide a valuable resource for researchers working to unravel the mechanisms of nitrite reduction and to design new catalysts and therapeutic agents based on the rich coordination chemistry of copper. Continued efforts in this area, combining experimental and computational approaches, will undoubtedly lead to a deeper understanding of the critical role of these transient species in chemistry and biology.

References

- 1. Active Intermediates in Copper Nitrite Reductase Reactions Probed by a Cryotrapping‐Electron Paramagnetic Resonance Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solution-State Inter-Copper Distribution of Redox Partner-Linked Copper Nitrite Reductases: A Pulsed Electron–Electron Double Resonance Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Coupling of Nitric Oxide by Cu(I): Stepwise Formation of Mono- and Dinitrosyl Species En Route to a Cupric Hyponitrite Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic and Computational Studies of Nitrite Reductase: Proton Induced Electron Transfer and Backbonding Contributions to Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stopped-flow - Wikipedia [en.wikipedia.org]

- 9. agilent.com [agilent.com]

- 10. A kinetic spectrophotometric method for the determination of nitrite by stopped-flow technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A terpyridine-based copper complex for electrochemical reduction of nitrite to nitric oxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02777A [pubs.rsc.org]

- 14. Involvement of a Formally Copper(III) Nitrite Complex in Proton-Coupled Electron Transfer and Nitration of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization and reactivity studies on a terminal copper-nitrene species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Structure, and Reactivity of Model Complexes of Copper Nitrite Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Transition metal nitrite complex - Wikipedia [en.wikipedia.org]

Cupric Nitrite as a Lewis Acid in Redox Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cupric nitrite (Cu(NO₂)₂) and its complexes, focusing on their role as Lewis acids in mediating a variety of redox reactions. The cupric ion (Cu²⁺) in these compounds acts as an electron pair acceptor, activating the nitrite ligand or other coordinated substrates towards oxidation or reduction. This guide delves into the synthesis of relevant copper(II)-nitrito complexes, detailed experimental protocols for key redox transformations, and a summary of quantitative data to facilitate comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visualized through diagrams to provide a clear and concise understanding of the underlying chemical processes. This document is intended to be a valuable resource for researchers in catalysis, organic synthesis, and drug development exploring the synthetic utility of copper nitrite chemistry.

Introduction: The Role of this compound in Catalysis

Copper(II) nitrite and its coordination complexes have emerged as versatile reagents and catalysts in a range of chemical transformations. The copper(II) center, a d⁹ metal ion, functions as a Lewis acid, capable of accepting electron density from coordinating ligands.[1] This Lewis acidity is central to the reactivity of this compound, as it facilitates the activation of the nitrite ligand for both oxidation and reduction processes.

In biological systems, the active sites of copper nitrite reductases (CuNiRs) feature a copper center that catalyzes the one-electron reduction of nitrite to nitric oxide (NO), a crucial step in the global nitrogen cycle.[2] Inspired by these natural systems, synthetic chemists have developed a variety of copper(II)-nitrito complexes to model and mimic this reactivity. These model systems have provided invaluable insights into the mechanisms of nitrite reduction, including the roles of proton-coupled electron transfer (PCET) and the influence of the copper coordination environment.

Beyond nitrite reduction, the Lewis acidic nature of cupric complexes allows them to catalyze a broader scope of redox reactions. This includes the oxidation of various organic substrates and the reduction of functionalities like nitroarenes. This guide will explore these applications in detail, providing the necessary technical information for their practical implementation.

Synthesis of Copper(II)-Nitrito Complexes

While the isolation of pure, unsolvated this compound (Cu(NO₂)₂) is challenging due to its instability, a variety of stable copper(II)-nitrito complexes can be synthesized by introducing supporting ligands. These ligands stabilize the copper center and modulate its reactivity.

General Experimental Protocol for Synthesis of a β-diketiminato Copper(II)-Nitrito Complex

This protocol describes the synthesis of a representative copper(II)-nitrito complex using a β-diketiminate ligand, which provides a well-defined coordination environment.

Materials:

-

Copper(I) β-diketiminate precursor complex

-

Silver nitrite (AgNO₂)

-

Toluene (anhydrous)

-

Celiteto

Procedure:

-

In a nitrogen-filled glovebox, dissolve the copper(I) β-diketiminate precursor complex in anhydrous toluene.

-

Add a stoichiometric equivalent of solid silver nitrite (AgNO₂) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the precipitation of silver metal.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated silver.

-

Wash the Celite pad with a small amount of anhydrous toluene to ensure complete recovery of the product.

-

Remove the solvent from the filtrate under reduced pressure to yield the copper(II)-nitrito complex as a solid.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., toluene/pentane).

Characterization: The resulting complex should be characterized by techniques such as X-ray crystallography, UV-vis spectroscopy, and FTIR spectroscopy to confirm the coordination of the nitrite ligand.

This compound in Reduction Reactions

The reduction of nitrite to nitric oxide (NO) is a fundamentally important reaction with implications in biology and environmental science. Copper(II)-nitrito complexes serve as excellent models for studying this process. Additionally, copper-based catalysts are effective for the reduction of other functional groups, such as nitroarenes.

Nitrite Reduction to Nitric Oxide

The reduction of a copper(II)-bound nitrite ligand to nitric oxide typically involves a one-electron reduction of the copper center, followed by protonation and N-O bond cleavage.

This protocol outlines a typical electrochemical experiment to study the reduction of a copper(II)-nitrito complex.

Experimental Setup:

-

A three-electrode electrochemical cell (working electrode, reference electrode, counter electrode).

-

Potentiostat.

-

Inert gas (e.g., argon) supply.

-

Electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7).

-

Solution of the copper(II)-nitrito complex.

Procedure:

-

Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Fill the cell with the electrolyte solution and purge with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

-

Record a cyclic voltammogram (CV) of the electrolyte solution as a background.

-

Add the copper(II)-nitrito complex to the cell to a desired concentration (e.g., 1.0 mM) and record the CV to observe the Cu(II)/Cu(I) redox couple.

-

Introduce the substrate (e.g., by adding a solution of sodium nitrite) and record the CV again. An increase in the cathodic current is indicative of a catalytic reduction.

-

Controlled potential electrolysis can be performed at a potential slightly more negative than the catalytic wave to quantify the products formed.

Reduction of Nitroarenes to Anilines

Copper-catalyzed systems are also effective for the reduction of nitroarenes to valuable aniline products. While many systems utilize copper(I) or copper(0) nanoparticles as the active catalyst, the in-situ reduction of a copper(II) precursor is a common initiation step.

This protocol provides a general procedure for the reduction of a nitroarene using an in-situ generated copper catalyst.

Materials:

-

Aromatic nitro compound (e.g., 4-nitroanisole)

-

Copper salt (e.g., CuSO₄·5H₂O)

-

Reducing agent (e.g., NaBH₄)

-

Solvent (e.g., water or ethanol)

Procedure:

-

In a round-bottomed flask, dissolve the aromatic nitro compound in the chosen solvent.

-

Add the copper salt catalyst to the solution.

-

Stir the mixture at room temperature and then add the reducing agent portion-wise.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the corresponding aniline.

This compound in Oxidation Reactions

The Lewis acidity of the copper(II) center can also be harnessed to facilitate the oxidation of various substrates. The copper catalyst can activate either the substrate or an oxidant.

Oxidation of Thiols to Disulfides

Copper(II) complexes can catalyze the aerobic oxidation of thiols to disulfides. This transformation is relevant to biological processes and has applications in organic synthesis.

Materials:

-

Thiol substrate (e.g., N-acetylcysteine)

-

Copper(II) salt (e.g., CuCl₂)

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Air or oxygen source

Procedure:

-

Prepare a solution of the thiol substrate in the buffer.

-

Add the copper(II) salt catalyst to the solution.

-

Stir the reaction mixture under an atmosphere of air or oxygen.

-

Monitor the consumption of the thiol using a suitable analytical technique, such as Ellman's test (reaction with 5,5'-dithio-bis(2-nitrobenzoic acid)) or HPLC.

-

The disulfide product can be isolated and characterized after an appropriate workup procedure.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on redox reactions involving copper(II)-nitrito complexes and related copper-catalyzed systems.

Table 1: Catalytic Reduction of Nitroarenes

| Entry | Nitroarene Substrate | Catalyst System | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 4-Nitroanisole | CuNPs | NaBH₄ | Water | 0.5 | 95 | [2] |

| 2 | 4-Nitrotoluene | CuNPs | NaBH₄ | Water | 0.5 | 96 | [2] |

| 3 | 4-Nitrochlorobenzene | CuNPs | NaBH₄ | Water | 0.75 | 94 | [2] |

| 4 | 2-Nitroaniline | CuFe₂O₄ NPs | NaBH₄ | Water | - | >90 | [1] |

Table 2: Copper-Catalyzed Oxidation of Alcohols

| Entry | Alcohol Substrate | Catalyst System | Oxidant | Solvent | Time (h) | Yield (%) | Reference | | :---: | :--- | :--- | :--- | :--- | :---: | :---: | | | 1 | Benzyl alcohol | Cu(I)/TEMPO | Air | Acetonitrile | 1 | 99 | | | 2 | 4-Chlorobenzyl alcohol | Cu(I)/TEMPO | Air | Acetonitrile | 1 | 98 | | | 3 | 1-Phenylethanol | Cu(II) complex | H₂O₂ | Water | 6 | 98 | |

Note: While these examples showcase copper-catalyzed alcohol oxidation, specific examples using this compound as the primary catalyst are less common in the literature. The systems presented here demonstrate the general capability of copper catalysts in such transformations.

Table 3: Kinetic Data for Nitrite Reduction

| Catalyst System | Method | Rate Constant (k) | Conditions | Reference |

| Cu(tmpa) | Electrocatalysis | k_obs proportional to (i_cat/i_p)² | 0.1 M phosphate buffer, pH 7 | [3] |

tmpa = tris(2-pyridylmethyl)amine

Mandatory Visualizations

Signaling Pathways and Reaction Mechanisms

Caption: Proposed catalytic cycle for the reduction of nitrite to nitric oxide by a copper complex.

Caption: Simplified mechanism for the copper-catalyzed aerobic oxidation of thiols.

Experimental Workflows

Caption: Workflow for the synthesis of a copper(II)-nitrito complex.

Conclusion

This compound and its complexes are potent Lewis acid catalysts for a variety of redox reactions. Their ability to mimic the active sites of copper nitrite reductases has provided deep mechanistic understanding of nitrite reduction. Furthermore, their application in organic synthesis for transformations such as the reduction of nitroarenes and the oxidation of thiols highlights their synthetic utility. This guide has provided a foundational understanding of the principles governing the reactivity of this compound, along with practical experimental details and quantitative data to aid researchers in applying this chemistry in their own work. The continued development of novel copper-based catalytic systems promises to further expand the scope and efficiency of these important redox transformations.

References

A Technical Guide to the Synthesis, Characterization, and Reactivity of Novel Copper(II) Nitrite Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and reactivity of novel copper(II) nitrite coordination polymers. These compounds are of significant interest due to their structural diversity and potential applications in catalysis and as models for biological systems. This document summarizes key quantitative data, details experimental protocols for their preparation and analysis, and illustrates the logical relationships in their synthesis and reactivity.

Introduction to Copper(II) Nitrite Coordination Polymers

Copper(II) nitrite coordination polymers are a class of compounds where copper(II) ions are linked by nitrite (NO₂⁻) anions and often other organic ligands to form one-, two-, or three-dimensional networks. The nitrite ion can coordinate to the copper center in various modes, including monodentate (through nitrogen or oxygen) and bidentate, leading to a rich structural chemistry.[1] The study of these polymers is driven by their relevance to copper-containing nitrite reductase enzymes, which play a crucial role in the global nitrogen cycle by reducing nitrite to nitric oxide (NO).[2][3] Understanding the structure and reactivity of synthetic analogues can provide valuable insights into these biological processes.

Synthesis of Copper(II) Nitrite Coordination Polymers

The synthesis of copper(II) nitrite coordination polymers typically involves the reaction of a copper(II) salt with a nitrite source in the presence of an organic ligand. The choice of ligand is crucial in directing the final structure and properties of the coordination polymer.

General Synthetic Protocol

A common method for the synthesis of these polymers is through slow evaporation or hydrothermal techniques.[4][5] For instance, a solution of a copper(II) salt (e.g., copper(II) nitrate or copper(II) chloride) and an organic ligand in a suitable solvent is treated with a solution of a nitrite salt (e.g., sodium nitrite). The resulting mixture is then allowed to stand for slow evaporation or is heated under hydrothermal conditions to promote the crystallization of the coordination polymer.[4]

Example Synthesis: A One-Dimensional Copper(II) Nitrite Coordination Polymer

The synthesis of a one-dimensional Cu(II) coordination polymer, [Cu(L)(μ-ONO₂)]n (where HL = 4-methoxy-2-[1-(methylaminoethylimino)methyl]-phenol), involves the reaction of the Schiff base ligand with copper(II) nitrate.[6]

Experimental Protocol:

-

Ligand Synthesis: The Schiff base ligand (HL) is prepared by the condensation of the appropriate aldehyde and amine precursors.

-

Polymer Synthesis: An equimolar amount of the Schiff base ligand and copper(II) nitrate trihydrate are dissolved in methanol. The resulting solution is stirred and then allowed to stand for several days. Blue crystals of the coordination polymer suitable for X-ray diffraction are obtained upon slow evaporation of the solvent.[6]

The logical workflow for the synthesis is depicted below:

Caption: Workflow for the synthesis of a 1D copper(II) nitrite coordination polymer.

Structural and Spectroscopic Characterization

A combination of analytical techniques is employed to elucidate the structure and properties of copper(II) nitrite coordination polymers.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these coordination polymers. It provides information on bond lengths, bond angles, coordination geometry of the copper center, and the overall network topology. For instance, in the case of [Cu(L)(μ-ONO₂)]n, X-ray analysis revealed a distorted square pyramidal geometry around the copper(II) center, with the copper atoms linked by bridging nitrate ions to form a one-dimensional chain.[6]

Spectroscopic Techniques

Infrared (IR), UV-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy are routinely used to characterize these compounds.

-

Infrared Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination mode of the nitrite ligand. The vibrational frequencies of the N-O bonds are sensitive to how the nitrite ion is coordinated to the copper center.

-

UV-Visible Spectroscopy: The UV-Vis spectra of copper(II) complexes typically show d-d transitions in the visible region, which are indicative of the coordination geometry around the copper(II) ion.[7]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic copper(II) complexes, providing information about the electronic structure and the local environment of the copper ion.[8]

Quantitative Data Summary

The following tables summarize key structural and spectroscopic data for representative copper(II) nitrite complexes and coordination polymers.

Table 1: Selected Bond Lengths and Angles from Single-Crystal X-ray Diffraction.

| Compound/Complex | Cu-N (Å) | Cu-O (Å) | O-N-O Angle (°) | Reference |

| [Cu(L)(μ-ONO₂)]n | 1.941(4), 2.042(4) | 1.913(3), 1.990(3), 2.254(3) | - | [9] |

| [Cu1(NO₂)₂] | 2.009(3) - 2.169(4) | - | - | [1] |

| [(L2)Cu(NO)(CH₃CN)]⁺ | 1.989 (Cu-N(NO)) | 1.140 (N-O) | 119.25 (Cu-N-O) | [2][3] |

Table 2: Spectroscopic Data for Copper(II) Nitrite Complexes.

| Compound/Complex | UV-Vis λmax (nm) | IR ν(NO₂) (cm⁻¹) | EPR g-values | Reference |

| Complex 1 (acetonitrile) | 690 | - | gₓ ≈ gᵧ ≈ 2.09 | [8] |

| Complex 2 (acetonitrile) | 635 | 1448, 1049 | gₓ ≈ gᵧ ≈ 2.09 | [8] |

| [(L2)Cu(NO)(CH₃CN)]⁺ | 722 | - | - | [2][3] |

Reactivity of Copper(II) Nitrite Coordination Polymers

A significant aspect of the chemistry of copper(II) nitrite complexes is their ability to mediate the reduction of nitrite to nitric oxide (NO). This reactivity is of interest for its biological relevance and potential catalytic applications.

Nitrite Reduction to Nitric Oxide

The reduction of nitrite can be initiated by chemical or electrochemical means, often in the presence of a proton source.[10] For example, some copper(II) nitrite complexes react with phenols or other H⁺/e⁻ donors to produce NO.[8] The reaction pathway can involve a transient copper(II) nitrosyl intermediate.[2][3]

The logical relationship for the proton-coupled electron transfer (PCET) reduction of a copper(II)-nitrite complex is illustrated below:

Caption: Logical pathway for the reduction of a Cu(II)-nitrite complex to nitric oxide.

Experimental Protocol for a Reactivity Study

The reactivity of a copper(II) nitrite complex towards a proton/electron donor can be monitored using spectroscopic techniques.

-

Preparation of Reactants: A solution of the copper(II) nitrite complex is prepared in an appropriate solvent (e.g., acetonitrile). A solution of the reactant (e.g., a substituted phenol) is also prepared.

-

Reaction Monitoring: The solutions are mixed, and the reaction is monitored over time using UV-Vis spectroscopy to observe changes in the absorption bands corresponding to the copper(II) complex.

-

Product Analysis: The gaseous products can be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) to confirm the formation of nitric oxide.

Conclusion

The study of novel copper(II) nitrite coordination polymers continues to be a vibrant area of research. The ability to synthesize a wide range of structures with tunable properties makes them attractive for various applications, from fundamental studies of biological processes to the development of new catalytic systems. This guide has provided a comprehensive overview of the key aspects of their synthesis, characterization, and reactivity, offering a valuable resource for researchers in the field.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Copper(II) Nitrite That Exhibits Change of Nitrite Binding Mode and Formation of Copper(II) Nitrosyl Prior to Nitric Oxide Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of copper(ii) coordination polymers and conversion into CuO nanostructures with good photocatalytic, antibacterial and lithium ion battery performances - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design and Characterization of a Cu(II) Coordination Polymer Based on α-Diimine: Evaluation of the Biomimetic Activity | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unraveling the Magnetic Mysteries of Cupric Nitrite Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating magnetic properties of cupric nitrite compounds. Copper(II) complexes, characterized by their d⁹ electron configuration, exhibit a rich variety of magnetic phenomena, primarily driven by the single unpaired electron. The nitrite ligand (NO₂⁻), with its versatile coordination chemistry, plays a crucial role in mediating magnetic interactions between copper centers, leading to behaviors ranging from simple paramagnetism to complex antiferromagnetic or ferromagnetic coupling. Understanding these properties is paramount for the rational design of novel materials with tailored magnetic functionalities and for elucidating the role of copper-nitrite interactions in biological systems.

Core Magnetic Principles in this compound Systems

The magnetic behavior of this compound compounds is fundamentally governed by the principles of paramagnetism, where individual copper(II) ions with their unpaired electron are attracted to an external magnetic field. However, in polynuclear complexes, the interactions between these paramagnetic centers, mediated by bridging ligands such as the nitrite ion, can lead to more complex magnetic ordering.

Antiferromagnetic (AFM) Coupling: This occurs when the magnetic moments of adjacent copper(II) ions align in opposite directions, resulting in a net magnetic moment that is lower than the sum of the individual moments and can even be zero. The strength of this interaction is quantified by the exchange coupling constant, J, where a negative value indicates antiferromagnetic coupling.